molecular formula C31H34N4O3S B2568630 N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide CAS No. 1115434-08-6

N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide

Cat. No.: B2568630
CAS No.: 1115434-08-6
M. Wt: 542.7
InChI Key: VFPRZVDXCMLQDJ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C31H34N4O3S and its molecular weight is 542.7. The purity is usually 95%.
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Scientific Research Applications

  • Cytotoxic Activity : A study by Bu et al. (2001) focused on the synthesis of certain derivatives, including those with structures related to N-isopentyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide. These compounds showed significant cytotoxicity against various cancer cell lines, making them potential candidates for anticancer drug development.

  • Antitumor Evaluation : Mahmoud et al. (2018) conducted a study on the antitumor properties of novel tetrahydrobenzothienopyrimido isoquinolinone derivatives, a category to which N-isopentyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide could belong. The compounds demonstrated satisfactory in vitro activity against human tumor cell lines, indicating their potential as antitumor agents (Mahmoud et al., 2018).

  • Histone Deacetylase Inhibition : A 2021 study by Anh et al. explored the development of 4-oxoquinazoline-based compounds as histone deacetylase (HDAC) inhibitors. Their research revealed that these compounds, which are structurally related to N-isopentyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, showed potent HDAC inhibitory activity and were effective against various cancer cell lines (Anh et al., 2021).

  • Analgesic Activity : Research by Saad et al. (2011) on pyrazoles and triazoles bearing a quinazoline moiety, which is related to the structure of N-isopentyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, demonstrated potential analgesic activity. This suggests possible applications in pain management (Saad et al., 2011).

  • Mass Spectrometry Applications : A study by Harvey (2000) investigated derivatives prepared from N-linked glycans, including structures similar to N-isopentyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide. These derivatives were examined using electrospray and collision-induced dissociation (CID) mass spectrometry, suggesting potential applications in analytical chemistry and biochemistry (Harvey, 2000).

Properties

IUPAC Name

N-(3-methylbutyl)-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3S/c1-21(2)16-17-32-29(37)25-14-12-24(13-15-25)19-35-30(38)26-6-4-5-7-27(26)34-31(35)39-20-28(36)33-18-23-10-8-22(3)9-11-23/h4-15,21H,16-20H2,1-3H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPRZVDXCMLQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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